

Prednisone-d7 CAS number and molecular weight

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Compound of Interest

Compound Name: Prednisone-d7

Cat. No.: B13847652

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Technical Guide: Prednisone-d7

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Prednisone-d7**, a deuterated isotopologue of the synthetic corticosteroid, prednisone. This document outlines its core physicochemical properties, its role in experimental settings, and the fundamental signaling pathways associated with its non-deuterated counterpart, prednisone.

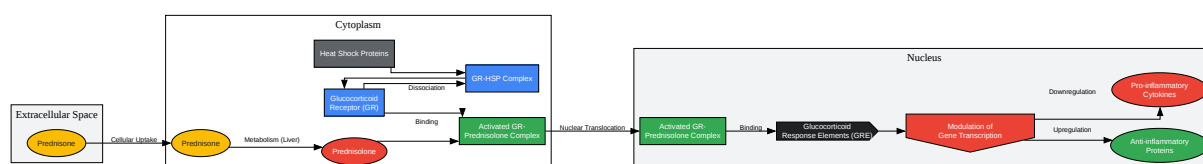
Core Physicochemical Data

Prednisone-d7 is primarily utilized as an internal standard in pharmacokinetic and bioanalytical studies for the accurate quantification of prednisone in biological matrices. Its deuteration provides a distinct mass spectrometric signature while maintaining similar chemical and physiological properties to the unlabeled compound.

Property	Value	Source
Compound Name	Prednisone-d7	N/A
Molecular Formula	C ₂₁ H ₁₉ D ₇ O ₅	N/A
Molecular Weight	365.47 g/mol	[1][2][3]
CAS Number	Not Available (Unlabeled: 53-03-2)	[1][2][3]

Mechanism of Action: Glucocorticoid Receptor Signaling

Prednisone is a prodrug that is converted in the liver to its active metabolite, prednisolone.^{[2][4]} Prednisolone then exerts its anti-inflammatory and immunosuppressive effects by binding to the glucocorticoid receptor (GR).^{[1][2]} The activated GR complex translocates to the nucleus, where it modulates the transcription of target genes. This leads to the suppression of pro-inflammatory genes and the promotion of anti-inflammatory genes.^[1]



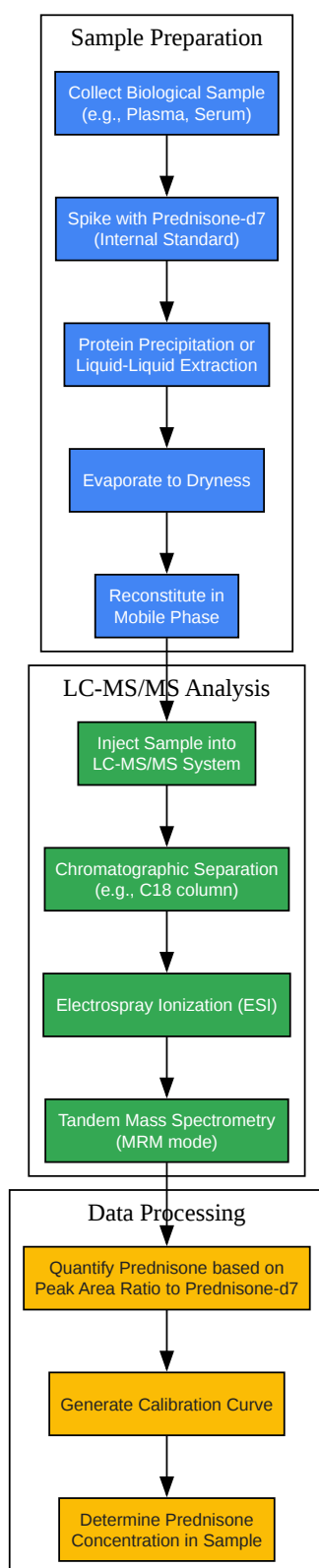
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Prednisone Mechanism of Action

Experimental Protocols

Quantification of Prednisone in Biological Samples using LC-MS/MS with Prednisone-d7 as an Internal Standard

Prednisone-d7 is an ideal internal standard for the quantification of prednisone in biological matrices such as plasma, serum, or urine by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following is a generalized workflow for such an analysis.



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LC-MS/MS Quantification Workflow

Methodology Details:

- **Sample Preparation:** Biological samples are first thawed and vortexed. A known concentration of **Prednisone-d7** in a suitable solvent (e.g., methanol) is added to each sample, calibrator, and quality control sample. This is followed by a protein precipitation step, often with a solvent like acetonitrile, or a liquid-liquid extraction to isolate the analytes from the biological matrix. The supernatant is then separated, evaporated to dryness under a stream of nitrogen, and the residue is reconstituted in the mobile phase for injection.
- **LC-MS/MS Analysis:** The reconstituted sample is injected into a liquid chromatography system coupled with a tandem mass spectrometer. Chromatographic separation is typically achieved using a C18 reverse-phase column with a gradient elution of mobile phases such as water with formic acid and acetonitrile with formic acid. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to detect specific precursor-to-product ion transitions for both prednisone and **Prednisone-d7**, ensuring high selectivity and sensitivity.
- **Data Analysis:** The peak areas of the analyte (prednisone) and the internal standard (**Prednisone-d7**) are integrated. A calibration curve is constructed by plotting the ratio of the peak area of prednisone to the peak area of **Prednisone-d7** against the known concentrations of the calibrators. The concentration of prednisone in the unknown samples is then calculated from this calibration curve.

This in-depth guide provides essential technical information for researchers and professionals working with **Prednisone-d7**. The provided data and diagrams offer a comprehensive overview for its application in scientific research and drug development.

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